molecular formula C22H22N4O4S B2991076 5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941245-57-4

5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2991076
CAS No.: 941245-57-4
M. Wt: 438.5
InChI Key: QKYMKULVYGLHLI-UHFFFAOYSA-N
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Description

5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetically produced oxazole derivative intended for research applications. The compound features a 1,3-oxazole core structure that is functionalized with a 4-(pyrrolidine-1-sulfonyl)phenyl group at the 2-position and a (4-methoxybenzyl)amino substituent at the 5-position, terminating in a nitrile group. This specific molecular architecture suggests potential for investigation in various biochemical pathways. Compounds containing sulfonyl groups attached to heterocycles like pyrrolidine are frequently explored in medicinal chemistry for their ability to interact with enzyme active sites. Researchers may investigate this molecule as a potential modulator of protein function or as a key intermediate in the synthesis of more complex chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-18-8-4-16(5-9-18)15-24-22-20(14-23)25-21(30-22)17-6-10-19(11-7-17)31(27,28)26-12-2-3-13-26/h4-11,24H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMKULVYGLHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 378.47 g/mol
  • Functional Groups : The presence of an oxazole ring, sulfonamide group, and a methoxybenzyl moiety contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the oxazole family. For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5-Oxazole Derivative AA549 (Lung Cancer)15Induces apoptosis via caspase activation
5-Oxazole Derivative BMCF7 (Breast Cancer)20Inhibits cell proliferation through cell cycle arrest
5-Oxazole Derivative CHeLa (Cervical Cancer)10Modulates signaling pathways related to tumor growth

Studies indicate that compounds with similar structural characteristics can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, as evidenced in experimental models using A549 lung adenocarcinoma cells .

Antimicrobial Activity

The antimicrobial efficacy of oxazole derivatives has also been investigated, particularly against multidrug-resistant strains. The following table summarizes findings from recent research:

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)5-Oxazole Derivative D8 µg/mLEffective against resistant strains
Escherichia coli (Extended-Spectrum Beta-Lactamase Producer)5-Oxazole Derivative E16 µg/mLModerate activity observed
Klebsiella pneumoniae (Carbapenem-resistant)5-Oxazole Derivative F32 µg/mLLimited efficacy but significant resistance modulation

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, particularly against resistant strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Study : In a study involving A549 cells treated with various concentrations of the compound, a significant reduction in cell viability was observed at concentrations above 10 µM. The study utilized MTT assays to assess cell viability post-treatment, demonstrating that the compound's structure directly influences its cytotoxicity.
  • Antimicrobial Study : Another study focused on the efficacy of similar oxazole derivatives against MRSA. The results indicated that specific modifications in the chemical structure enhanced activity against resistant strains, suggesting a pathway for future drug development aimed at combating antibiotic resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their physicochemical impacts:

Compound Name Molecular Formula Molecular Weight Substituents (Position 5 / Position 2) Key Features Reference
Target Compound C23H23N5O4S* 465.52* 4-Methoxybenzylamino / 4-(pyrrolidine-1-sulfonyl)phenyl Enhanced lipophilicity from methoxybenzyl; pyrrolidine sulfonyl enhances solubility
5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile C23H24N4O4S 452.5 4-Methoxyphenylamino / 4-(3-methylpiperidine sulfonyl)phenyl Piperidine sulfonyl group increases steric bulk; lower solubility vs. pyrrolidine analogs
5-{[(4-Methylphenyl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C22H22N4O3S 422.5 4-Methylbenzylamino / 4-(pyrrolidine sulfonyl)phenyl Methylbenzyl group reduces polarity; pyrrolidine sulfonyl maintains solubility
5-(Morpholin-4-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C18H20N4O4S 388.44 Morpholino / 4-(pyrrolidine sulfonyl)phenyl Morpholine enhances hydrogen bonding; lower molecular weight improves diffusion
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 419.41 4-Fluorobenzylamino / furyl-phenoxy substituent Fluorine improves metabolic stability; furyl group introduces π-π stacking potential

*Hypothetical molecular formula/weight based on structural extrapolation from evidence.

Key Research Findings

  • Substituent Flexibility : Replacing pyrrolidine sulfonyl with morpholine (as in ) reduces steric hindrance but increases hydrogen-bonding capacity, which may influence target binding .
  • Thermal Stability : Pyrazole-carbonitriles with similar nitrile and sulfonyl groups exhibit melting points >170°C , suggesting the target compound may also demonstrate high thermal stability.
  • SAR Insights: The 4-methoxy group on the benzylamino moiety is critical for electronic modulation, as seen in 5-[(4-methoxyphenyl)amino] derivatives . Fluorine substitution (e.g., 4-fluorobenzyl in ) enhances metabolic stability but may reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Scalable synthesis often involves cyclization of intermediates like substituted hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, cyclization of N'-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide derivatives can yield oxadiazole analogs . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 hydrazide:POCl₃) and inert atmospheres to prevent side reactions.
  • Data : Typical yields range from 60–82% under optimized conditions, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) distinguish between structural isomers of this compound?

  • Methodology :

  • ¹H NMR : The 4-methoxybenzyl group exhibits characteristic aromatic proton signals at δ 6.8–7.2 ppm (doublets, J=8.5 Hz), while the pyrrolidin-1-ylsulfonyl group shows distinct methylene protons at δ 3.1–3.3 ppm (multiplet) .
  • IR : Key absorptions include C≡N stretching (~2220 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
    • Contradictions : Overlapping signals (e.g., oxazole ring protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of analogs with modified sulfonyl or methoxy groups?

  • Methodology : Systematic substitution of the pyrrolidin-1-ylsulfonyl group (e.g., replacing with piperazine or morpholine) and varying methoxy positions can be evaluated using in vitro assays (e.g., σ receptor binding or antitubulin activity). For example, diarylpyrazole analogs with para-methoxy substitutions show enhanced σ₁ receptor antagonism (IC₅₀ < 100 nM) .
  • Data : Antitubulin activity decreases when the sulfonyl group is replaced with acetyl (e.g., IC₅₀ shifts from 0.5 μM to >10 μM in cancer cell lines) .

Q. How can solubility limitations in aqueous buffers be addressed without compromising bioactivity?

  • Methodology : Co-solvent systems (e.g., DMSO/PEG-400) or prodrug strategies (e.g., esterification of the carbonitrile group) improve solubility. For instance, methyl ester derivatives of oxazole-4-carbonitrile show 10-fold higher solubility in PBS (pH 7.4) while retaining σ₁ receptor affinity .
  • Contradictions : Excessive hydrophilicity (e.g., carboxylate prodrugs) may reduce cell membrane permeability, necessitating balanced logP values (2.5–3.5) .

Q. What experimental designs resolve contradictory bioactivity data across different cell lines?

  • Methodology :

  • Dose-response profiling : Test compound across a 6-log concentration range (1 nM–100 μM) to identify cell line-specific EC₅₀ variations.
  • Pathway inhibition assays : Use kinase inhibitors (e.g., SB 239063 for MAPK pathways) to isolate mechanisms .
    • Data : For example, discrepancies in cytotoxicity between HeLa and MCF-7 cells may arise from differential expression of tubulin isotypes or efflux pumps (e.g., P-gp) .

Methodological Challenges

Q. What HPLC conditions ensure reliable purity analysis of this compound and its synthetic intermediates?

  • Methodology :

  • Column : C18 (5 μm, 250 × 4.6 mm)
  • Mobile phase : Gradient elution with acetonitrile (0.1% TFA) and water (0.1% TFA), 40:60 to 70:30 over 20 min.
  • Detection : UV at 254 nm for oxazole and sulfonyl moieties .
    • Validation : Spike recovery tests (98–102%) and retention time reproducibility (±0.1 min) confirm method robustness .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodology :

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., demethylation of the methoxy group).
  • Docking studies : Simulate interactions with CYP3A4 or CYP2D6 isoforms to identify vulnerable regions .
    • Limitations : False positives may occur due to unaccounted for phase II metabolism (e.g., glucuronidation) .

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